molecular formula C4H8ClN3O2 B14114845 n-Methylcarboxy-2-chloroacetamidrazone

n-Methylcarboxy-2-chloroacetamidrazone

Cat. No.: B14114845
M. Wt: 165.58 g/mol
InChI Key: DLXNVSRGOHFBDV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Methylcarboxy-2-chloroacetamidrazone involves the reaction of hydrazinecarboxylic acid with 2-chloro-1-iminoethyl. The reaction typically requires a methyl ester as a reagent and is carried out under controlled conditions to ensure the purity and yield of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced equipment to maintain reaction conditions and ensure the consistency of the product. The compound is often produced in high purity, typically around 98% .

Chemical Reactions Analysis

Types of Reactions

n-Methylcarboxy-2-chloroacetamidrazone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce amines .

Mechanism of Action

The mechanism of action of n-Methylcarboxy-2-chloroacetamidrazone involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways, making the compound useful in the study of enzyme mechanisms and drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-Methylcarboxy-2-chloroacetamidrazone is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its stability and solubility in water make it particularly useful in various research and industrial applications .

Properties

Molecular Formula

C4H8ClN3O2

Molecular Weight

165.58 g/mol

IUPAC Name

(3Z)-3-amino-2-chloro-3-(methylhydrazinylidene)propanoic acid

InChI

InChI=1S/C4H8ClN3O2/c1-7-8-3(6)2(5)4(9)10/h2,7H,1H3,(H2,6,8)(H,9,10)

InChI Key

DLXNVSRGOHFBDV-UHFFFAOYSA-N

Isomeric SMILES

CN/N=C(/C(C(=O)O)Cl)\N

Canonical SMILES

CNN=C(C(C(=O)O)Cl)N

Origin of Product

United States

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